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Capmatinib is an imidazo[1,2-b]triazine derivative that functions as a highly selective Type Ib MET

tyrosine kinase inhibitor [1] [2]. Its structure features a mono-fluorinated aryl group, which is critical for

its potent inhibitory activity in the low nanomolar range [2].

Key structural elements and their functional roles in the SAR are summarized below:

Table 1: Key Structural Features and Their Roles in Capmatinib's SAR

Structural
Feature

Role in Activity & Selectivity Experimental Evidence

Imidazo[1,2-
b]triazine core

Serves as the ATP-competitive scaffold,

binding to the kinase active site.

Preclinical studies show >10,000-fold

selectivity for c-MET over a large panel
of human kinases [1] [2].

Mono-
fluorinated aryl
group

Enhances potency and likely influences
pharmacokinetic properties.

Contributes to an IC50 value of 0.6
nmol/L in Ba/F3 cell lines with

METex14 mutations [2] [3].

Type Ib binding
mode

Binds to the Y1230 residue in the ATP-

binding pocket of the active MET kinase
conformation, independent of G1163.

This binding avoids resistance

conferred by the G1163R mutation,
which impacts Type Ia inhibitors like

crizotinib [1].
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Quantitative Potency and Selectivity Profile

Capmatinib demonstrates superior potency in cellular models compared to other MET inhibitors.

Table 2: Comparative In Vitro Potency of MET Inhibitors

Inhibitor
MET Inhibitor
Class

Key Cellular Potency Finding

Capmatinib Type Ib Displayed >10 times greater potency against a MET-amplified lung

cancer cell line compared to crizotinib and cabozantinib [2].

Crizotinib Type Ia Lower potency relative to capmatinib in head-to-head cellular assays

[2].

Key Experimental Protocols for SAR Evaluation

The following core methodologies are used to establish capmatinib's SAR and efficacy profile.

Table 3: Core Experimental Protocols in Capmatinib SAR Studies

Protocol
Objective

Key Methodology Details Relevant Outcome Measurement

In Vitro Kinase
Inhibition

Incubation of capmatinib with MET
kinase enzyme. Measurement of

phosphorylation inhibition.

IC50 value (0.6 nmol/L in METex14
Ba/F3 cells) [2] [3].

Cellular
Proliferation
Assay

Treatment of MET-amplified or

METex14-mutated NSCLC cell lines
with capmatinib.

Inhibition of cell growth (>10x potency

vs. crizotinib) [2].

Molecular
Docking

Computational simulation of capmatinib
docking into the MET kinase domain

(PDB ID).

Prediction of binding mode with Y1230
residue and explanation for G1163R

mutation resistance [1].
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MET Signaling Pathway and Capmatinib Mechanism

The following diagram illustrates the MET signaling pathway and the specific point of capmatinib inhibition.

MET Signaling Pathway and Capmatinib Inhibition
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The favorable SAR of capmatinib translates into effective clinical pharmacokinetics:

Rapid Absorption and High Exposure: Achieves steady-state quickly with dose-proportional AUC
and Cmax between 100-600 mg BID [3].

Blood-Brain Barrier Penetration: Demonstrated in animal models, with mean CSF concentrations
approximately 33.5% (rats) to 89.8% (monkeys) of free plasma concentration, leading to good

intracranial response in patients [3].

Future Research and Development

Current research extends beyond monotherapy, exploring capmatinib in rational combinations to overcome

resistance and expand indications [1]. Key areas include:

Combination Therapies: Clinical trials are evaluating capmatinib with amivantamab, trametinib, and

immunotherapy [1].
Addressing Resistance: New drug agents, particularly antibody-drug conjugates, are being

developed to treat patients with acquired resistance to capmatinib and other TKIs [1].

Conclusion

Capmatinib's design as a Type Ib MET TKI results in a highly potent and selective agent. Its imidazo[1,2-

b]triazine core and specific binding mode are crucial for efficacy against MET-dysregulated NSCLC and

for overcoming resistance to earlier inhibitor classes. The ongoing clinical trials for combination therapies

promise to further establish its role in targeted cancer treatment.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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